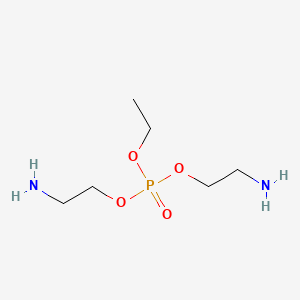

Bis(2-aminoethyl) ethyl phosphate

Description

Bis(2-aminoethyl) ethyl phosphate is a phosphate ester derivative featuring an ethyl group and two 2-aminoethyl groups attached to a central phosphorus atom. The hypothetical molecular formula is C₆H₁₇N₂O₄P, with a molecular weight of 212.19 g/mol (calculated).

Properties

CAS No. |

94134-15-3 |

|---|---|

Molecular Formula |

C6H17N2O4P |

Molecular Weight |

212.18 g/mol |

IUPAC Name |

bis(2-aminoethyl) ethyl phosphate |

InChI |

InChI=1S/C6H17N2O4P/c1-2-10-13(9,11-5-3-7)12-6-4-8/h2-8H2,1H3 |

InChI Key |

ZDERHIYDYLUKHZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(OCCN)OCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-aminoethyl) ethyl phosphate typically involves the reaction of phosphoric acid with 2-aminoethanol and ethanol . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

H3PO4+2HOCH2CH2NH2+CH3CH2OH→(HOCH2CH2NH2)2PO4CH2CH3+2H2O

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of phosphorus oxychloride as a starting material, which reacts with 2-aminoethanol and ethanol under controlled conditions. The reaction is typically carried out in the presence of a catalyst to enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Bis(2-aminoethyl) ethyl phosphate can undergo oxidation reactions, where the amino groups are oxidized to form corresponding oxides.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The amino groups in this compound can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as or are commonly used.

Substitution: Electrophiles such as or can be used in substitution reactions.

Major Products:

Oxidation: Formation of oxides or nitroso derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted phosphates or amides.

Scientific Research Applications

Chemistry: Bis(2-aminoethyl) ethyl phosphate is used as a reagent in organic synthesis, particularly in the preparation of phosphorylated compounds . It is also used in the development of novel catalysts and ligands for various chemical reactions.

Biology: In biological research, this compound is used as a biochemical probe to study phosphorylation processes and enzyme activities . It is also used in the synthesis of biologically active molecules .

Medicine: pharmaceuticals , particularly in the design of prodrugs and drug delivery systems . It is also being investigated for its potential antimicrobial and antiviral properties .

Industry: In industrial applications, this compound is used as an additive in lubricants and coatings . It is also used in the production of flame retardants and plasticizers .

Mechanism of Action

The mechanism of action of Bis(2-aminoethyl) ethyl phosphate involves its interaction with phosphorylation pathways and enzyme targets . The compound can act as a phosphate donor in biochemical reactions, facilitating the transfer of phosphate groups to various substrates. This process is crucial in regulating cellular activities and signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares Bis(2-aminoethyl) ethyl phosphate with structurally or functionally related phosphate esters:

Key Comparative Analysis

The ethyl group may enhance lipophilicity moderately. DEHPA: Features bulky 2-ethylhexyl groups, providing high hydrophobicity, making it ideal for solvent extraction of metals .

Applications: DEHPA: Widely used in hydrometallurgy for extracting lanthanides, actinides, and transition metals due to its strong affinity for metal ions .

Physicochemical Properties: Solubility: DEHPA is water-insoluble but soluble in organic solvents (e.g., kerosene), whereas aminoethyl derivatives may exhibit mixed solubility due to polar amino groups . Stability: DEHPA is stable under acidic conditions, while aminoethyl phosphates may hydrolyze more readily due to the nucleophilic amino groups .

Research Findings and Data Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.